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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and performing a Native
Chromatin Immunoprecipitation (NAP-ChIP or N-ChIP) assay. It includes detailed application
notes, a step-by-step protocol, and guidance on data presentation and interpretation.

Application Notes
Principle of the Assay

Native Chromatin Immunoprecipitation (NAP-ChIP) is a powerful technique used to map the in
vivo locations of histone modifications and other proteins that are tightly bound to chromatin.[1]
[2] Unlike cross-linking ChIP (X-ChIP), NAP-ChIP avoids the use of chemical cross-linkers like
formaldehyde. Instead, it relies on the natural, stable interactions between proteins (primarily
histones) and DNA within the nucleosome structure.[2]

The core principle involves isolating nuclei, followed by enzymatic digestion of the chromatin
using Micrococcal Nuclease (MNase).[1][3] MNase preferentially cleaves the linker DNA
between nucleosomes, releasing soluble chromatin fragments.[1] An antibody specific to the
target protein or histone modification is then used to immunoprecipitate the chromatin
complexes. Finally, the associated DNA is purified and can be analyzed by quantitative PCR
(gPCR) or next-generation sequencing (ChIP-seq) to identify the genomic regions enriched
with the target protein.[1][4]
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Comparison: Native ChIP vs. Cross-linking ChIP

Choosing between Native ChlIP and Cross-linking ChIP depends on the target protein and the
experimental goals.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cross-linking ChIP (X-

Feature Native ChIP (NAP-ChIP)
ChlIP)
Relies on endogenous protein-  Uses formaldehyde to create
Principle DNA interactions. No fixation. covalent cross-links between

[2]

proteins and DNA.[2][5]

Chromatin Fragmentation

Enzymatic digestion with
Micrococcal Nuclease
(MNase).[1][2]

Sonication or enzymatic
digestion.[2][5]

Resolution

High resolution, down to a

single nucleosome (~150-175
bp).[2][6]

Lower resolution, typically 200-
1000 bp fragments.[2][6]

Primary Applications

Ideal for abundant proteins
with strong DNA interactions,
such as histones and their
modifications.[2][6]

Suitable for a wide range of
proteins, including transcription
factors and co-factors with
transient or weak DNA

interactions.[2][6]

Advantages

- More efficient
immunoprecipitation.[6]-
Greater specificity due to
unaltered antibody epitopes.[2]
[6]- Avoids artifacts from cross-

linking.

- Captures transient or indirect
protein-DNA interactions.[6]-
Applicable to a broader range

of proteins and cell types.[6]

Disadvantages

- Generally not suitable for
non-histone proteins or
transcription factors.[2][6]-
Potential for chromatin
rearrangement during the
procedure.[6]- MNase
digestion can be sequence-
biased.[6][7]

- Formaldehyde can alter or
mask antibody epitopes.[6]-
Over-fixation can inhibit
chromatin fragmentation.[6]-
Cross-linking reversal can be

incomplete.

Key Considerations for Experimental Design
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e Antibody Selection: The success of a ChIP assay is highly dependent on the quality of the
antibody.[8] Use a "ChlIP-validated" antibody whenever possible.[5] Both monoclonal and
polyclonal antibodies can be used, but rabbit monoclonal antibodies often provide high
specificity and good performance in ChIP assays.[5] It is crucial to titrate the antibody to find
the optimal concentration that maximizes signal-to-noise ratio.[5]

» Positive and Negative Controls: Proper controls are essential for interpreting the results.

o Positive Control Antibody: An antibody against a known histone modification with a well-
characterized genomic location (e.g., H3K4me3 at the promoter of an actively transcribed
gene like GAPDH).

o Negative Control Antibody: A non-specific IgG antibody of the same isotype as the primary
antibody is used to determine the level of background signal from non-specific binding.[4]

o Positive Control Locus (qPCR): A gene region known to be enriched for the target
protein/modification.

o Negative Control Locus (qPCR): A gene region known to be devoid of the target
protein/modification (e.g., a heterochromatic region or an intergenic desert).

e Chromatin Preparation: The extent of MNase digestion is a critical parameter that requires
optimization. Over-digestion can destroy chromatin integrity, while under-digestion will result
in poor yields of soluble chromatin.[6] Perform a time-course or enzyme concentration
titration to achieve fragments predominantly in the mono-, di-, and tri-nucleosome size range
(150-750 bp).

Visualizations
Experimental Workflow Diagram
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Caption: Workflow of the Native Chromatin Immunoprecipitation (NAP-ChIP) assay.
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Caption: Signaling pathway leading to histone methylation, a target for NAP-ChIP.
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Detailed Experimental Protocol

This protocol is adapted for cultured mammalian cells.[9][10] All steps should be performed on
ice with ice-cold buffers unless otherwise stated.

Stage 1: Preparation of Native Chromatin

o Cell Harvesting: Start with approximately 2x1077 cells. Harvest cells by centrifugation at
1,000 x g for 10 minutes at 4°C. Wash the cell pellet three times with ice-cold PBS.[10]

o Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and release
nuclei. Incubate on ice for 10-30 minutes.

e Nuclei Isolation: Homogenize the cell suspension using a Dounce homogenizer with a tight-
fitting pestle. Monitor nuclear release via microscopy.

o Wash Nuclei: Pellet the nuclei by centrifugation (e.g., 10,000 x g for 10 min) and resuspend
in Digestion Buffer.

Stage 2: Micrococcal Nuclease (MNase) Digestion

o Setup: Resuspend the nuclei pellet in MNase Digestion Buffer at a concentration of
approximately 0.5 mg/mL of DNA.

o Digestion: Pre-warm the nuclear suspension to 37°C for 5 minutes. Add MNase (e.g., 50
units per 0.5 mg of DNA) and incubate at 37°C for 5 minutes.[10] Note: The optimal enzyme
concentration and digestion time must be determined empirically.

o Stop Reaction: Stop the digestion by adding EDTA to a final concentration of 5 mM and
placing the tube on ice.[10]

o Solubilization: Centrifuge the sample at 12,000 x g for 5 minutes. The supernatant is the first
soluble chromatin fraction (S1).[10]

» Dialysis (Optional but Recommended): Resuspend the pellet in a low-salt lysis buffer and
dialyze overnight against the same buffer to release more chromatin.[9][10] After dialysis,
centrifuge to pellet insoluble debris. The supernatant is the second soluble chromatin fraction
(S2). The remaining pellet (P) contains insoluble chromatin.[9]
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» Analysis of Digestion: Before proceeding, analyze 5 pg of DNA from the S1, S2, and P
fractions on a 1.2% agarose gel to check the fragmentation pattern. A successful digestion
will show a ladder of fragments corresponding to mono-, di-, and tri-nucleosomes.

Stage 3: Immunoprecipitation (IP)

e |P Setup: In a 1.5 mL tube, combine 100-200 pg of your soluble chromatin fraction (S1 or S2)
with 2-5 pg of your ChlP-grade antibody.[4][10] Add IP Incubation Buffer to a final volume of
1.0 mL.[10]

e Controls: Set up three control tubes:

o Input: Take 10% of the chromatin used for the IP and store it at -20°C. This will be used for
normalization.

o Negative Control: Use a non-specific IgG antibody instead of the specific antibody.[4]
o No Antibody Control: To test for non-specific binding to the beads.
 Incubation: Incubate the tubes overnight at 4°C on a rotating platform.[1][10]

o Bead Preparation: Prepare Protein A or Protein G magnetic beads by washing them three
times in IP Incubation Buffer.

o Capture: Add 50 pL of the washed bead slurry to each IP tube and incubate for 2-4 hours at
4°C with rotation to capture the antibody-chromatin complexes.[1]

Stage 4: Washing and Elution

e Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads sequentially with a series of wash buffers of increasing stringency (low salt, high salt,
LiClI buffer) to remove non-specifically bound proteins and DNA.[4] Perform each wash for 5
minutes at 4°C with rotation.

o Elution: After the final wash, resuspend the beads in 100-200 uL of Elution Buffer (containing
SDS and sodium bicarbonate). Incubate at 65°C for 15-30 minutes with occasional vortexing
to release the immunoprecipitated material from the beads.[9]
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o Collect Supernatant: Pellet the beads and carefully transfer the supernatant (the eluate) to a
new tube.

Stage 5: DNA Purification and Analysis

» Protein Digestion: Add Proteinase K to the eluates and the "Input” sample. Incubate at 65°C
for at least 2 hours (or overnight) to degrade proteins.[1][4]

o DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol

precipitation method or a commercial DNA purification Kit.

o Quantification: Resuspend the purified DNA in a small volume of TE buffer or nuclease-free
water. Quantify the DNA using a fluorometric method (e.g., Qubit).

e Analysis: Use the purified DNA for downstream analysis.
o gPCR: Use 1-2 uL of DNA per reaction to quantify the enrichment of specific genomic loci.

o ChIP-seq: Prepare a sequencing library from the purified DNA to perform genome-wide
analysis.

Data Presentation and Analysis

Quantitative data should be summarized for clarity and comparison.

Table 1: MNase Digestion Optimization

MNase (Units/0.5 Digestion Time Predominant % Soluble

mg DNA) (min) Fragment Size (bp) Chromatin (S1+S2)
25 5 >1000 35%

50 5 150 - 750 78%

50 10 <150 85% (Over-digested)
100 5 <150 90% (Over-digested)

Table 2: Typical DNA Yields from 2x10/7 Cells

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.epigentek.com/catalog/chip-protocol-native-and-cross-linking-n-29.html?newsPath=14
https://www.cusabio.com/m-242.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample Typical DNA Yield (ng)
Input (10%) 1000 - 2000

IP (Specific Antibody) 10 - 100

IP (IgG Negative Control) <5

Table 3: Example qPCR Data Analysis

Data can be analyzed using two common methods: percent input and fold enrichment.[11]

ACt Fold
Target ) ) .
S Antibody Average Ct (Normalized % Input Enrichment
ocus
to Input) (vs. IgG)
Positive
Locus H3K4me3
N 255 2.2 1.85% 37.0
(GAPDH (Specific Ab)
Promoter)
Positive
Locus Normal
_ 31.0 7.7 0.05% 1.0
(GAPDH Rabbit IgG
Promoter)
Negative
Locus H3K4me3
, u 30.5 7.2 0.07% 14
(Intergenic (Specific Ab)
Region)
Negative
Locus Normal
_ . 30.8 7.5 0.06% 1.0
(Intergenic Rabbit 1IgG
Region)

e Percent Input Calculation: % Input = 100 * 2~(-ACt), where ACt = (Ct[IP] - (Ct[Input] -
Log2(DilutionFactor))).[11]
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» Fold Enrichment Calculation: First, calculate ACt[Sample] = Ct[Sample] - Ct[Input] and
ACt[lgG] = Ct[lgG] - Ct[Input]. Then, calculate AACt = ACt[Sample] - ACt[IgG]. Fold
Enrichment = 27(-AACt).[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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